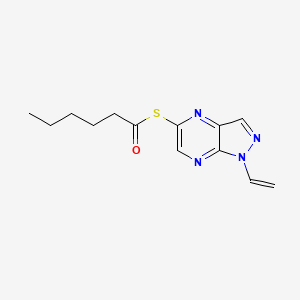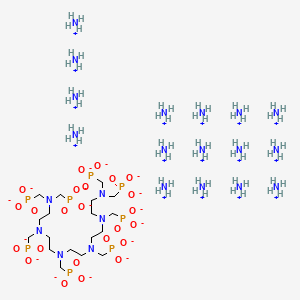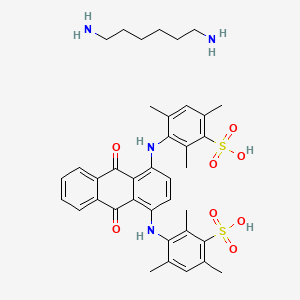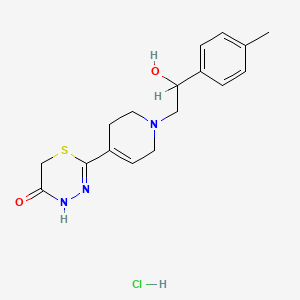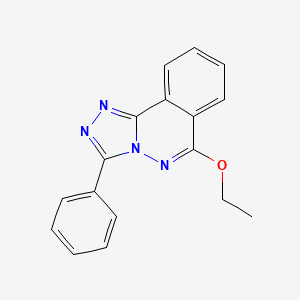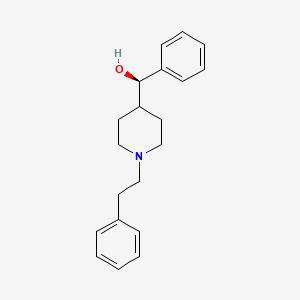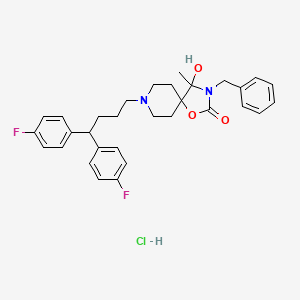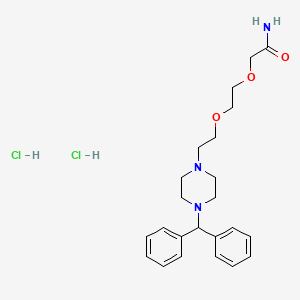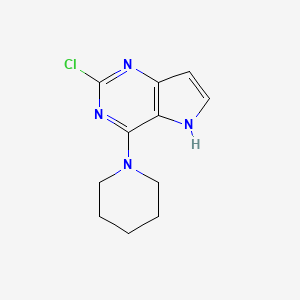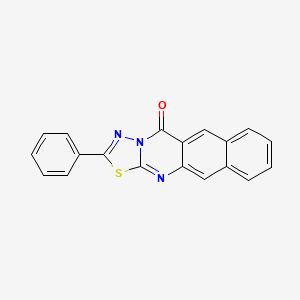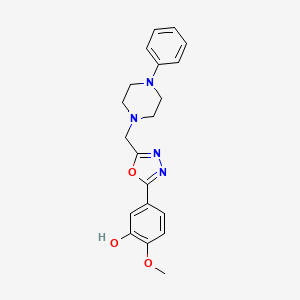
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is a complex organic compound that features a phenolic structure with additional functional groups, including a methoxy group, a piperazine ring, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Methoxylation: The methoxy group is usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Phenolic Functionalization: The phenolic group can be introduced or modified through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- depends on its specific application:
Neurological Effects: The piperazine ring can interact with neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The oxadiazole ring can bind to the active site of enzymes, inhibiting their function.
Receptor Binding: The phenolic and methoxy groups can enhance binding affinity to specific receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-5-(4-phenyl-1-piperazinyl)methyl): Lacks the oxadiazole ring, which may reduce its potency or specificity.
Phenol, 2-methoxy-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The methyl group on the piperazine ring can alter its pharmacokinetic properties.
Phenol, 2-methoxy-5-(5-((4-chloro-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The chloro group can increase its lipophilicity and potentially its bioavailability.
Uniqueness
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is unique due to the combination of the phenolic, methoxy, piperazine, and oxadiazole functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
127718-47-2 |
|---|---|
Molekularformel |
C20H22N4O3 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-8-7-15(13-17(18)25)20-22-21-19(27-20)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14H2,1H3 |
InChI-Schlüssel |
NYHALSOJLDPMBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


